molecular formula C26H23ClN4O2 B6585885 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251603-91-4

1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B6585885
CAS RN: 1251603-91-4
M. Wt: 458.9 g/mol
InChI Key: RFVXRZNOKKYAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN4O2 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is 458.1509537 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

The compound you’ve mentioned has been investigated for its potential as an inhibitor of the Hedgehog (Hh) signaling pathway. Hh signaling is crucial for embryonic tissue development in both invertebrates and vertebrates, including the brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations in this pathway can lead to cell proliferation and tumor growth, particularly in basal cell carcinoma and medulloblastoma. The compound’s inhibition of the Hh pathway may have implications for cancer therapy.

Smo Receptor Inhibition

To verify whether the observed Hh inhibitory activity of this compound is derived from its inhibition of the Smoothened (Smo) receptor, researchers have evaluated its potency in fluorescence competitive displacement assays. Smo inhibitors play a key role in regulating the Hh pathway . Notable Smo inhibitors include cyclopamine, IPI-926, and GDC-0449 (Vismodegib), which have shown promise in cancer treatment .

Antibacterial and Antifungal Properties

While not directly related to the Hh pathway, it’s worth exploring the compound’s antibacterial and antifungal properties. Researchers have synthesized similar benzimidazole derivatives and screened them for activity against various bacterial and fungal strains . Investigating whether your compound exhibits similar effects could be valuable.

properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(4-ethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-2-18-3-11-23(12-4-18)30-26(33)24-16-31(17-28-24)15-19-5-13-22(14-6-19)29-25(32)20-7-9-21(27)10-8-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVXRZNOKKYAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.